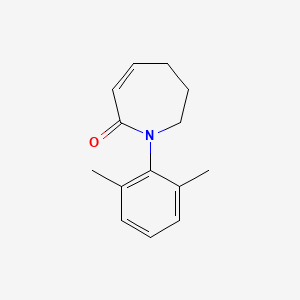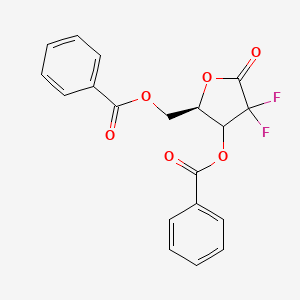
2-Trifluoromethyl-2'-methoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcone derivative 1 is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 2-Trifluoromethyl-2’-methoxychalcone is Nrf2 (Nuclear factor erythroid 2-related factor 2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .
Mode of Action
2-Trifluoromethyl-2’-methoxychalcone acts as a potent activator of Nrf2 . Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1 . In the presence of 2-trifluoromethyl-2’-methoxychalcone, nrf2 is activated and translocated to the nucleus, where it binds to the antioxidant response element (are) and initiates the transcription of various antioxidant and cytoprotective genes .
Biochemical Pathways
The activation of Nrf2 by 2-Trifluoromethyl-2’-methoxychalcone affects the Keap1-Nrf2-ARE pathway . This leads to the upregulation of various antioxidant and phase II detoxification enzymes, which play a key role in protecting cells against oxidative stress, inflammation, and carcinogenesis .
Result of Action
The activation of Nrf2 by 2-Trifluoromethyl-2’-methoxychalcone leads to a significant increase in the expression of Nrf2-regulated antioxidant genes, such as GCLM (Glutamate-cysteine ligase modifier subunit) and NQO1 (NAD(P)H quinone dehydrogenase 1) . These genes play a crucial role in cellular defense mechanisms against oxidative stress and inflammation .
Biochemical Analysis
Biochemical Properties
2-Trifluoromethyl-2’-methoxychalcone interacts with Nrf2, a key regulator of the antioxidant response element (ARE). This interaction leads to the activation of Nrf2, which plays a crucial role in the regulation of the protective function of phase II detoxification and antioxidant enzymes against oxidative stress, carcinogenesis, and inflammation .
Cellular Effects
In vitro studies have shown that 2-Trifluoromethyl-2’-methoxychalcone can lead to a significant concentration-dependent increase in luciferase activity, which is under the control of the NQO1-ARE sequence . This suggests that 2-Trifluoromethyl-2’-methoxychalcone can potentially increase the expression of Nrf2-regulated antioxidant genes .
Molecular Mechanism
The molecular mechanism of 2-Trifluoromethyl-2’-methoxychalcone involves the activation of Nrf2. This activation leads to the upregulation of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress and inflammation .
Dosage Effects in Animal Models
In vivo studies have shown that treatment of mice with 2-Trifluoromethyl-2’-methoxychalcone leads to a significant increase in the expression of GCLM and NQO1 in the small intestine
Preparation Methods
Synthetic Routes and Reaction Conditions: Chalcone derivatives are typically synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of acetophenone with benzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol . The reaction is carried out at temperatures ranging from 50°C to 100°C for several hours .
Industrial Production Methods: Industrial production of chalcone derivatives follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product separation further optimizes the production process .
Chemical Reactions Analysis
Types of Reactions: Chalcone derivative 1 undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones and aurones.
Reduction: Reduction of chalcones leads to the formation of dihydrochalcones.
Substitution: Chalcones can undergo electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Flavones and aurones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Chalcone derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and microbial infections.
Comparison with Similar Compounds
Chalcone derivative 1 is unique compared to other similar compounds due to its specific structural features and biological activities:
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZOPPCXQXPRKH-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
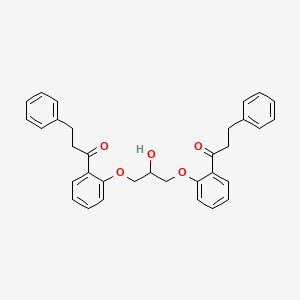
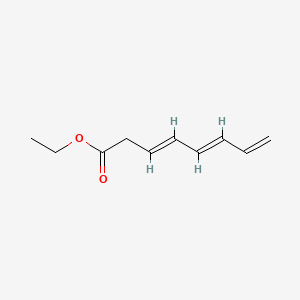
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5](/img/new.no-structure.jpg)
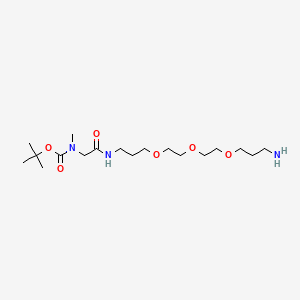

![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
